Cilobamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilobamine is a chemical compound known for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). It exhibits stimulant and antidepressant effects, making it a subject of interest in the field of psychopharmacology . The structure of this compound is based on dichloroisoprenaline fused onto a bicycloalkane scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cilobamine involves several key steps:
Intramolecular Dieckmann Cyclization: Methyl 4-(2-methoxy-2-oxoethyl)cyclohexanecarboxylate is treated with sodium hydride to yield methyl 3-oxobicyclo[2.2.2]octane-2-carboxylate.
Introduction of Isonitroso Group: Sodium nitrite is used to introduce an isonitroso group adjacent to the ketone, forming 3-hydroxyiminobicyclo[2.2.2]octan-2-one.
Addition of Aryl Grignard Reagent: The aryl Grignard reagent is added, followed by reduction of the oxime.
Reductive Amination: The primary amino group undergoes reductive amination with acetone to complete the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Cilobamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within this compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound to study reuptake inhibition mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored as a treatment for atypical depression and other mood disorders.
Industry: Potential applications in the development of new psychopharmacological agents.
Mechanism of Action
Cilobamine exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition occurs through antagonism of the dopamine transporter (DAT) and inhibition of the norepinephrine transporter (NET) . The increased availability of these neurotransmitters enhances mood and provides stimulant effects.
Comparison with Similar Compounds
Fencamfamine: Another norepinephrine-dopamine reuptake inhibitor with stimulant properties.
Manifaxine: A compound with similar reuptake inhibition effects.
Uniqueness of Cilobamine: this compound’s unique structure, based on dichloroisoprenaline fused onto a bicycloalkane scaffold, distinguishes it from other similar compounds . This structural uniqueness contributes to its specific pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
69429-84-1 |
---|---|
Molecular Formula |
C17H23Cl2NO |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C17H23Cl2NO/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13/h7-12,16,20-21H,3-6H2,1-2H3 |
InChI Key |
MQILJMOEUMZBHK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N[C@@H]1C2CCC([C@]1(C3=CC(=C(C=C3)Cl)Cl)O)CC2 |
SMILES |
CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2 |
Canonical SMILES |
CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2 |
Synonyms |
2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate cilobamine cilobamine mesylate clobamine mesylate MDL 81,182 MDL 81182 MDL-81,182 methanesulfonate salt, (cis)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.